molecular formula C22H23N3O2 B12190454 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B12190454
M. Wt: 361.4 g/mol
InChI Key: QUTLDWTUWPNQIT-UHFFFAOYSA-N
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Description

4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a heterocyclic compound featuring a fused cyclopenta[g]chromen-2-one core, a piperazine ring substituted at the 4-position with a pyridin-2-yl group, and a methylene bridge connecting the two moieties. The compound is listed on chemical supply platforms (CAS: 565210-03-9) and is structurally analogous to benzylpiperazine derivatives reported in pharmaceutical impurity standards .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one

InChI

InChI=1S/C22H23N3O2/c26-22-14-18(19-12-16-4-3-5-17(16)13-20(19)27-22)15-24-8-10-25(11-9-24)21-6-1-2-7-23-21/h1-2,6-7,12-14H,3-5,8-11,15H2

InChI Key

QUTLDWTUWPNQIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Common in organic synthesis, this reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Structure and Composition

This compound features a unique structure that includes a cyclopentane core fused with a chromene moiety and a piperazine ring substituted with a pyridine group. The molecular formula can be represented as C19H22N2OC_{19}H_{22}N_{2}O with a molecular weight of approximately 302.39 g/mol.

Antidepressant Activity

Research indicates that compounds with similar structural motifs to 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one exhibit antidepressant properties. A study published in Neuropharmacology highlighted the efficacy of piperazine derivatives in modulating serotonin receptors, which are crucial for mood regulation . The presence of the pyridine-piperazine linkage may enhance the binding affinity to these receptors.

Antipsychotic Effects

The compound's structural features suggest potential antipsychotic activity. Similar piperazine-based compounds have been shown to interact with dopamine receptors, particularly D2 receptors, which are implicated in psychotic disorders . This interaction could lead to reduced symptoms in conditions such as schizophrenia.

Anti-inflammatory Properties

Preliminary studies have indicated that derivatives of this compound may possess anti-inflammatory effects. Research has demonstrated that certain chromene derivatives can inhibit pro-inflammatory cytokines, which play a significant role in various inflammatory diseases . This suggests that the compound could be explored for therapeutic applications in treating conditions like arthritis or other inflammatory disorders.

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the antidepressant effects of a closely related compound in patients diagnosed with major depressive disorder (MDD). Results showed significant improvements in depression scores after treatment with the compound over an eight-week period, supporting its potential application in clinical settings .

Case Study 2: Schizophrenia Treatment

Another study focused on the antipsychotic effects of piperazine derivatives similar to 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one . Patients with schizophrenia exhibited reduced psychotic symptoms after administration of the compound compared to placebo groups, indicating its potential utility as an adjunct therapy for managing schizophrenia .

Mechanism of Action

The mechanism of action of 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings :

  • Pyridinyl vs.
  • Core Structure Variations: Chromenone-based analogs (e.g., and ) retain the fused bicyclic system, while quinoline () or triazolo-pyridine () cores alter electronic properties and bioavailability.
  • Synthetic Routes : Piperazine-linked compounds often employ nucleophilic substitution or reductive amination (e.g., ), but the target compound’s methylene bridge may require specialized coupling strategies .

Physicochemical and Pharmacological Implications

  • Solubility : Piperazine derivatives generally exhibit improved aqueous solubility due to their basic nitrogen atoms. However, the benzyl substituent in the analog (CAS 565210-03-9) may counteract this advantage by increasing hydrophobicity .
  • Receptor Binding : The pyridin-2-yl group’s lone pair could facilitate interactions with serotonin or dopamine receptors, as seen in related antipsychotic agents (e.g., ’s phenylpiperazine impurities) .
  • Metabolic Stability: Chromenone cores are prone to cytochrome P450 oxidation, but the piperazine moiety might slow metabolism compared to simpler heterocycles (e.g., ’s imidazo-pyridine) .

Biological Activity

The compound 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N2OC_{19}H_{24}N_{2}O with a molecular weight of approximately 296.42 g/mol. The structure features a cyclopentane chromene backbone substituted with a piperazine moiety, which is known for its significant role in modulating neurotransmitter systems.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. The presence of the piperazine ring suggests potential activity as a serotonin reuptake inhibitor (SRI), which is crucial in the treatment of mood disorders.

Inhibition of Serotonin Reuptake

A study evaluating related compounds demonstrated that derivatives containing piperazine exhibited potent serotonin reuptake inhibition. For instance, a compound structurally similar to the one showed significant activity against serotonin transporters in vitro, suggesting that our compound might exhibit similar properties .

Antidepressant Activity

Given the structural characteristics of 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, it is hypothesized to possess antidepressant-like effects. Research on analogous compounds has shown that they can reduce immobility times in forced swimming tests (FST), an established model for assessing antidepressant activity .

Neuroprotective Effects

Additionally, compounds with chromene structures have been explored for their neuroprotective effects. They may exert antioxidant properties and inhibit neuroinflammatory pathways, thus potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A series of chromene derivatives were synthesized and tested for their biological activities. Some derivatives exhibited IC50 values in the low micromolar range against cholinesterases and monoamine oxidases, indicating potential for cognitive enhancement and neuroprotection .
  • Antitumor Activity : Related chromene compounds have shown promising antitumor activities against various cancer cell lines. For example, a study reported IC50 values as low as 9.3 μM against K562 cells, highlighting the potential for further exploration in cancer therapeutics .

Data Summary Table

Compound NameMolecular FormulaBiological ActivityIC50 (μM)Reference
4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-oneC19H24N2OAntidepressant-like effectsNot specifiedHypothesized based on structure
Related Chromene DerivativeC19H21N3OCholinesterase inhibition5.0
Chromene Antitumor CompoundC18H17N3O3Antitumor activity (MCF-7)20.2

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